molecular formula C6H10ClN3O B11776129 (2-Methoxypyrimidin-5-yl)methanamine hydrochloride

(2-Methoxypyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B11776129
M. Wt: 175.61 g/mol
InChI Key: XGUBHTKGGVQDTC-UHFFFAOYSA-N
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Description

(2-Methoxypyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-methoxypyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(2-Methoxypyrimidin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxypyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

(2-methoxypyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-8-3-5(2-7)4-9-6;/h3-4H,2,7H2,1H3;1H

InChI Key

XGUBHTKGGVQDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CN.Cl

Origin of Product

United States

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